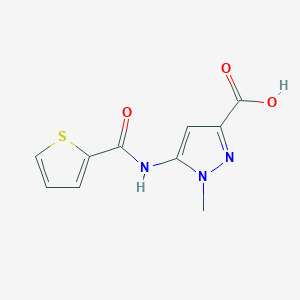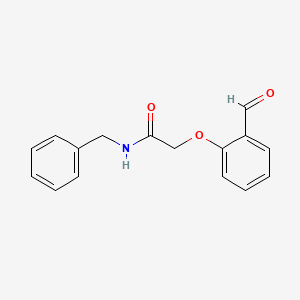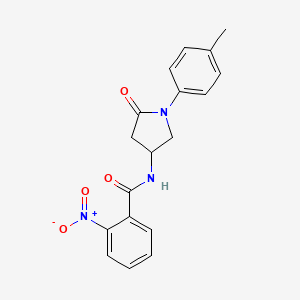
1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(thiophene-2-carboxamido)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known by its chemical name, MTCPC, and has a molecular formula of C11H10N4O3S.
作用机制
The mechanism of action of MTCPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, MTCPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. Additionally, MTCPC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MTCPC has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In medicine, MTCPC has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in various animal models. In agriculture, MTCPC has been shown to inhibit the growth of plant pathogens, such as fungi and bacteria. Additionally, MTCPC has been shown to exhibit liquid crystalline properties, making it a promising candidate for the development of new materials.
实验室实验的优点和局限性
MTCPC has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for use in research. Secondly, MTCPC has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs or agricultural products. However, there are also limitations to the use of MTCPC in laboratory experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on MTCPC. Firstly, more studies are needed to fully understand its mechanism of action and how it interacts with various enzymes and signaling pathways. Additionally, more research is needed to determine its safety and efficacy in humans, particularly in the development of new drugs. Finally, there is potential for further investigation into the use of MTCPC in agriculture and the development of new materials.
合成方法
The synthesis of MTCPC involves the reaction of 2-aminothiophene-3-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
MTCPC has been studied extensively for its potential applications in various scientific research fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. In agriculture, MTCPC has been investigated for its ability to inhibit the growth of plant pathogens, such as fungi and bacteria. Additionally, MTCPC has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
属性
IUPAC Name |
1-methyl-5-(thiophene-2-carbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUNFRIRSHGXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947174.png)
![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)
![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)